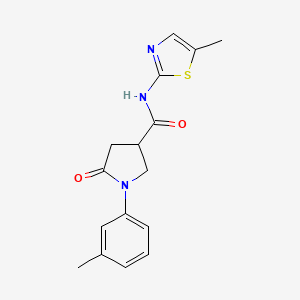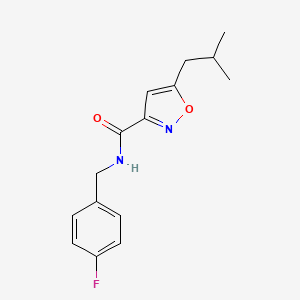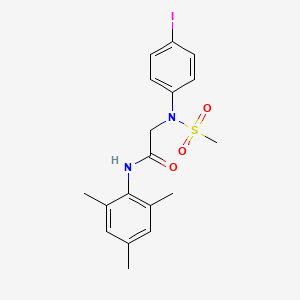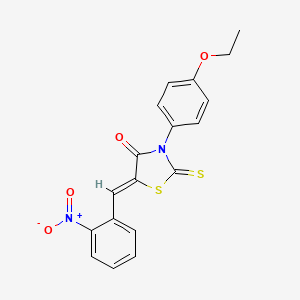![molecular formula C16H22N2O3S B4746178 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4746178.png)
1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Übersicht
Beschreibung
1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as MPS, is a chemical compound that has been found to have significant potential in scientific research applications. This compound is a sulfonamide derivative and has been shown to have promising therapeutic effects in various studies.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone involves the inhibition of various enzymes and proteins involved in cell growth and inflammation. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), enzymes involved in cancer cell growth and inflammation, respectively. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, leading to a decrease in cancer cell growth and inflammation. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have neuroprotective effects and may be used in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone in lab experiments is its potential therapeutic effects. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been found to have promising effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another advantage is the optimized synthesis method, which ensures high yield and purity. However, one limitation is the lack of studies on the toxicity and side effects of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone. One direction is the investigation of the toxicity and side effects of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, which may provide important information for its potential use in clinical settings. Another direction is the investigation of the potential use of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone in combination with other drugs for enhanced therapeutic effects. In addition, the investigation of the mechanism of action of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone and its effects on other enzymes and proteins may provide important insights for the development of new therapies. Finally, the investigation of 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone analogs and derivatives may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone is a chemical compound with promising potential in scientific research applications. Its optimized synthesis method and potential therapeutic effects make it a potential candidate for cancer therapy, inflammation treatment, and neurological disorder treatment. However, further studies are needed to investigate its toxicity and side effects, mechanism of action, and potential use in combination with other drugs for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic effects. It has been found to have promising effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders. 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. In addition, 1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have neuroprotective effects and may be used in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-8-11-17(12-9-13)22(20,21)15-6-4-14(5-7-15)18-10-2-3-16(18)19/h4-7,13H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGRFHHTYBASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4746104.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4746111.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)
![methyl 5-benzyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4746121.png)


![N-[3-(1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4746145.png)
![ethyl 2-{[2-cyano-3-(2-fluorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4746149.png)
![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)

![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)